六氯合锇酸二钠

描述

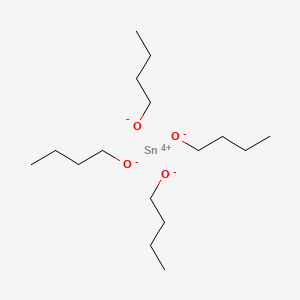

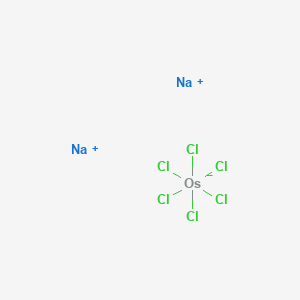

Disodium hexachloroosmate is an inorganic compound with the formula Na2OsCl6 . It is a red solid and is the disodium salt of the osmium (VI) complex [OsCl6]2− . The anion is an octahedral complex with an Os-Cl distance of 2.325 (3) Å, as established by X-ray crystallography .

Synthesis Analysis

The compound can be prepared by the reaction of a suspension of osmium metal in molten sodium chloride with chlorine . The reaction is as follows: Os + 2 NaCl + 2 Cl2 → Na2OsCl6 .Molecular Structure Analysis

The anion of Disodium hexachloroosmate is an octahedral complex . The Os-Cl distance in the complex is 2.325 (3) Å .Chemical Reactions Analysis

Hexachloroosmate is paramagnetic, with a low-spin d2 configuration .Physical And Chemical Properties Analysis

Disodium hexachloroosmate has a molar mass of 448.9 g/mol . It appears as a red solid . The density of the compound is 3.221 g/cm3 .科学研究应用

羧酸盐的氧化:六氯合锇酸(V) 可以将羧酸盐(如四丁基氨基叔丁基氰基乙酸酯)氧化为十羧基偶联产物。Eberson 和 Nilsson (1992) 的这项研究突出了其作为金属离子氧化剂的作用,模拟了科尔贝阳极氧化羧酸盐在化学反应中的各个方面 (Eberson & Nilsson, 1992)。

氯仿分解的光催化:根据 Peña 和 Hoggard (2010) 的一项研究,发现六氯合锇酸(IV) 可以有效催化曝气溶液中氯仿的光分解。该机制涉及激发态 OsCl62− 还原氯仿,而不是氯原子的光解离 (Peña & Hoggard, 2010)。

动脉期 MR 图像故障排除:尽管与六氯合锇酸二钠没有直接关系,但 Huh 等人 (2015) 对磁共振 (MR) 造影剂钆甲酸二钠的研究表明,在肝脏 MR 成像中获得最佳动脉期图像的复杂性。它突出了科学研究中详细成像技术的重要性 (Huh et al., 2015)。

色甘酸二钠的抗过敏作用:与六氯合锇酸二钠不同,Meffert、Wischnewski 和 Günther (1985) 的一项研究表明,色甘酸二钠可以减轻过敏反应。它突出了二钠化合物在医学研究中的广泛应用 (Meffert, Wischnewski, & Günther, 1985)。

培美曲塞二钠的药代动力学研究:Hemchand、Babu 和 Annapurna (2019) 提出了一种手性 HPLC 方法,用于分离和测定培美曲塞二钠及其 D 异构体。这项研究强调了分析方法在药物开发和药代动力学研究中的重要性 (Hemchand, Babu, & Annapurna, 2019)。

安全和危害

Disodium hexachloroosmate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure), with the target organ being the respiratory system .

Relevant Papers One relevant paper is “Primary photophysical and photochemical processes for hexachloroosmate (IV) in aqueous solution” by E. M. Glebov et al., published in Photochemical & Photobiological Sciences in 2017 . The paper discusses the photoaquation of the Os IV Cl 62− complex, where the Os IV Cl 5 (OH) 2− complex was found to be the only reaction product .

属性

IUPAC Name |

disodium;hexachloroosmium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2Na.Os/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVTVRPSPEDISMV-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Na+].[Na+].Cl[Os-2](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6Na2Os | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50156687 | |

| Record name | Disodium hexachloroosmate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydrate: Black powder; [Sigma-Aldrich MSDS] | |

| Record name | Disodium hexachloroosmate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20653 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1307-81-9 | |

| Record name | Disodium hexachloroosmate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001307819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium hexachloroosmate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium hexachloroosmate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。